molecular formula C9H16N2S B13598438 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine

Cat. No.: B13598438
M. Wt: 184.30 g/mol
InChI Key: GRYOWPYPHDSBRQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine typically involves the reaction of 2-methylthiazole with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 2-methylthiazole with 2,2-dimethylpropan-1-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the additional alkyl groups.

    2,2-Dimethylthiazole: Another thiazole derivative with different substitution patterns.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

Uniqueness

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with alkyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propan-1-amine

InChI

InChI=1S/C9H16N2S/c1-7-11-5-8(12-7)4-9(2,3)6-10/h5H,4,6,10H2,1-3H3

InChI Key

GRYOWPYPHDSBRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC(C)(C)CN

Origin of Product

United States

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